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Compound of Interest

Compound Name: N,N-Dimethylisopropylamine

Cat. No.: B1584523 Get Quote

N,N-Dimethylisopropylamine (DMIPA), with the chemical formula C₅H₁₃N, is a tertiary amine

utilized in various chemical syntheses, including as a catalyst and as an intermediate in the

production of other compounds.[1][2] Its chemical structure, featuring an isopropyl group and

two methyl groups attached to a central nitrogen atom, gives rise to a distinct spectroscopic

signature. For researchers, scientists, and professionals in drug development, a thorough

understanding of its spectral characteristics is paramount for quality control, reaction

monitoring, and structural confirmation.

This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for N,N-Dimethylisopropylamine. We will

delve into the causality behind the observed spectral features, provide field-proven

experimental protocols, and present the data in a clear, accessible format. The core of this

guide is built on the principles of scientific integrity, ensuring that each analytical step is part of

a self-validating system for the unambiguous identification of this compound.

Safety First: Handling a Hazardous Reagent
Before any analytical procedure, it is critical to recognize the hazards associated with N,N-
Dimethylisopropylamine. This compound is a highly flammable liquid and vapor.[3][4] It is

harmful if swallowed and toxic if inhaled.[1][4] Critically, it causes severe skin burns and eye

damage.[1][3]

Mandatory Handling Protocol:
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Ventilation: Always handle N,N-Dimethylisopropylamine inside a certified chemical fume

hood to avoid inhalation of vapors.[4]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (Nitrile rubber is a suitable option), splash-proof goggles, a face shield, and a flame-

retardant lab coat.[4]

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other

ignition sources. Use grounding/bonding for containers and receiving equipment to prevent

static discharge.[4][5]

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, diatomite) and

dispose of it as hazardous waste. Do not allow the chemical to enter drains.[3]

First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the

skin with copious amounts of water.[3][4] For eye contact, rinse cautiously with water for

several minutes and seek immediate medical attention.[3] If inhaled, move the person to

fresh air and call a poison center or doctor immediately.[4]

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR is a powerful tool for elucidating the number of distinct proton environments, their

integration, and their connectivity through spin-spin coupling. The structure of N,N-
Dimethylisopropylamine — (CH₃)₂CH-N(CH₃)₂ — predicts three unique proton signals.

Experimental Protocol: ¹H NMR
Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of N,N-
Dimethylisopropylamine in ~0.7 mL of a deuterated solvent, typically Chloroform-d

(CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Parameters (Typical for a 400 MHz Spectrometer):

Pulse Program: Standard single pulse (zg30).

Acquisition Time: ~3-4 seconds.
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Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

Spectral Width: 0-12 ppm.

Spectral Interpretation and Discussion
The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them

to resonate at a higher chemical shift (further downfield) compared to simple alkanes.[2][6]

N-Methyl Protons (-N(CH₃)₂): The six protons on the two methyl groups attached directly to

the nitrogen are chemically equivalent. They appear as a sharp singlet because there are no

adjacent protons to couple with. This signal is highly characteristic of N-methyl groups in

amines and typically appears in the 2.2-2.6 δ range.[6]

Isopropyl Methine Proton (-CH(CH₃)₂): The single proton on the tertiary carbon of the

isopropyl group is adjacent to six equivalent protons on the two isopropyl methyl groups.

According to the n+1 rule, this signal will be split into a septet (6+1=7). Its proximity to the

nitrogen atom causes it to be significantly deshielded.

Isopropyl Methyl Protons (-CH(CH₃)₂): The six protons of the two methyl groups on the

isopropyl moiety are equivalent. They are adjacent to the single methine proton, which splits

their signal into a doublet (1+1=2). These are the most upfield protons in the molecule.

Data Summary: ¹H NMR
Signal
Assignment

Chemical Shift
(δ, ppm)
(Typical)

Multiplicity Integration
Coupling
Constant (J,
Hz) (Typical)

-CH(CH₃)₂ ~1.0 Doublet 6H ~6.6

-N(CH₃)₂ ~2.2 Singlet 6H N/A

-CH(CH₃)₂ ~2.8 Septet 1H ~6.6
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¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon NMR provides information about the different carbon environments within the molecule.

For N,N-Dimethylisopropylamine, three distinct carbon signals are expected.

Experimental Protocol: ¹³C NMR
Sample Preparation: The same sample prepared for ¹H NMR can be used.

Instrument Parameters (Typical for a 100 MHz Spectrometer):

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

Acquisition Time: ~1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 512-1024 scans are typically required due to the low natural abundance

of ¹³C.

Spectral Width: 0-200 ppm.

Spectral Interpretation and Discussion
Similar to proton NMR, carbons closer to the electronegative nitrogen atom are deshielded and

appear further downfield.[2][7]

Isopropyl Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropyl

group are the most shielded carbons and will appear furthest upfield.

N-Methyl Carbons (-N(CH₃)₂): The two equivalent methyl carbons attached to the nitrogen

are deshielded by the nitrogen and appear in the 30-60 ppm range, a characteristic region

for carbons attached to a nitrogen atom.[7]

Isopropyl Methine Carbon (-CH(CH₃)₂): The tertiary carbon of the isopropyl group is also

directly attached to the nitrogen, leading to significant deshielding and placing it furthest

downfield.
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Data Summary: ¹³C NMR
Signal Assignment Chemical Shift (δ, ppm) (Typical)

-CH(CH₃)₂ ~20

-N(CH₃)₂ ~42

-CH(CH₃)₂ ~58

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying functional groups. For N,N-
Dimethylisopropylamine, the most telling feature is what is absent from the spectrum.

Experimental Protocol: IR
Sample Preparation: As N,N-Dimethylisopropylamine is a liquid, the simplest method is to

place a single drop of the neat liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates, creating a thin capillary film.

Data Acquisition: Place the salt plates in the spectrometer's sample holder.

Instrument Parameters:

Scan Range: 4000 cm⁻¹ to 600 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean salt plates should be acquired and

automatically subtracted from the sample spectrum.

Spectral Interpretation and Discussion
Absence of N-H Stretch: As a tertiary amine, N,N-Dimethylisopropylamine has no N-H

bonds. Therefore, its IR spectrum will conspicuously lack the characteristic N-H stretching

absorption bands typically seen for primary (two bands) and secondary (one band) amines in
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the 3300-3500 cm⁻¹ region.[6][7][8][9] This absence is a primary diagnostic tool for

identifying a tertiary amine.

C-H Stretching: Strong, sharp peaks will be observed just below 3000 cm⁻¹ (typically 2950-

2850 cm⁻¹), corresponding to the stretching vibrations of the sp³ C-H bonds in the methyl

and methine groups.

C-H Bending: Bending vibrations for the methyl and isopropyl groups will appear in the 1470-

1365 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration for aliphatic amines is expected in the 1250-

1020 cm⁻¹ range.[9] However, this peak is often of weak to medium intensity and can be

difficult to assign definitively as it falls within the crowded fingerprint region of the spectrum.

[8]

Data Summary: IR
Wavenumber
(cm⁻¹)

Vibration Type Intensity Comments

3500-3300 N-H Stretch Absent

Key diagnostic feature

for a tertiary amine.[6]

[8][9]

2960-2850 C-H Stretch (sp³) Strong

Aliphatic C-H bonds

from methyl and

isopropyl groups.

1470-1365 C-H Bend Medium

Asymmetric and

symmetric

deformations of CH₃

and CH groups.

1250-1020 C-N Stretch Weak-Medium

Characteristic of

aliphatic amines, but

may be obscured.[9]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering crucial clues to its structure.

Experimental Protocol: MS
Sample Introduction: For a volatile liquid like N,N-Dimethylisopropylamine, a direct

injection via a gas chromatography (GC-MS) system is ideal. This ensures sample purity and

controlled introduction into the ion source.

Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV is typically used.

Mass Analyzer: A quadrupole or ion trap analyzer is commonly employed to separate the

ions based on their mass-to-charge ratio (m/z).

Spectral Interpretation and Discussion
Molecular Ion (M⁺): The molecular formula is C₅H₁₃N, giving a molecular weight of

approximately 87.16 g/mol .[1][10] The mass spectrum will show a molecular ion peak at m/z

= 87. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will

have an odd nominal molecular weight, which is consistent with our observation.[2][6]

Fragmentation - Alpha (α) Cleavage: The most characteristic fragmentation pathway for

amines is α-cleavage, where the bond between a carbon atom adjacent to the nitrogen (the

α-carbon) and an attached group is broken.[2][6] This process results in the formation of a

stable, resonance-stabilized iminium cation.

Base Peak (m/z 72): For N,N-Dimethylisopropylamine, the most favorable α-cleavage

involves the loss of a methyl radical (•CH₃, mass 15) from the isopropyl group. This cleavage

yields a highly stable iminium ion with m/z = 72 (87 - 15). This fragment is typically the most

abundant ion, making it the base peak in the spectrum.[1][11]

Other Fragments: Another significant fragment is observed at m/z 44, which can be

attributed to the cleavage of the isopropyl group, forming the [CH₂=N(CH₃)₂]⁺ ion.

Data Summary: MS
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m/z Proposed Fragment Ion Comments

87 [C₅H₁₃N]⁺˙ Molecular Ion (M⁺)

72 [C₄H₁₀N]⁺

Base Peak. Formed by α-

cleavage (loss of •CH₃ from

isopropyl).

56 [C₃H₆N]⁺ Further fragmentation.

44 [C₂H₆N]⁺
Cleavage of the isopropyl

group.

42 [C₂H₄N]⁺ Further fragmentation.

Visualization: Fragmentation Pathway
The dominant fragmentation of N,N-Dimethylisopropylamine via α-cleavage is illustrated

below.

N,N-Dimethylisopropylamine
(M)

M.W. = 87.16

Molecular Ion
[M]⁺˙

m/z = 87

+ e⁻ (Ionization)

Iminium Ion (Base Peak)
[C₄H₁₀N]⁺
m/z = 72

α-Cleavage
- •CH₃

Methyl Radical
•CH₃

Click to download full resolution via product page

Caption: Alpha-cleavage fragmentation of N,N-Dimethylisopropylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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